molecular formula C26H19N3O3 B2767867 N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide CAS No. 956705-79-6

N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide

Cat. No. B2767867
CAS RN: 956705-79-6
M. Wt: 421.456
InChI Key: KPCGLBSXJBJYPF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the field of scientific research. ABPP has been found to have unique properties that make it a promising candidate for various applications, including drug development, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide is based on its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has been shown to have antioxidant and neuroprotective effects. N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to have a positive effect on bone health, making it a promising candidate for the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide. One potential direction is the development of new drugs based on the structure of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide that have improved solubility and reduced toxicity. Another direction is the exploration of the potential therapeutic applications of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide and its potential mechanisms of action.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-acetylphenylhydrazine with 1-benzofuran-2-carboxaldehyde, followed by the reaction of the resulting product with phenylhydrazine and 4-carboxybenzaldehyde. The final product is obtained by the condensation of the intermediate product with acetic anhydride.

Scientific Research Applications

N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide is in drug development. N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including arthritis and cancer.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c1-17(30)18-11-13-20(14-12-18)27-26(31)22-16-29(21-8-3-2-4-9-21)28-25(22)24-15-19-7-5-6-10-23(19)32-24/h2-16H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCGLBSXJBJYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxamide

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